4-methyl-N-(pentan-2-yl)pyridin-3-amine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H18N2 |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
4-methyl-N-pentan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H18N2/c1-4-5-10(3)13-11-8-12-7-6-9(11)2/h6-8,10,13H,4-5H2,1-3H3 |
InChI Key |
IYBVJXIDSKKYCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=C(C=CN=C1)C |
Origin of Product |
United States |
Contextualization of 4 Methyl N Pentan 2 Yl Pyridin 3 Amine Within Contemporary Pyridine Chemistry Research
Overview of Pyridine (B92270) and N-Substituted Pyridine Derivatives in Chemical Research
Pyridine (C₅H₅N) is a six-membered heteroaromatic ring structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. This substitution imparts distinct chemical properties, including basicity, polarity, and a different reactivity profile compared to benzene. rsc.orgrsc.org Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes (NAD and NADP). dovepress.com
In the realm of synthetic chemistry, the pyridine ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. rsc.org Consequently, pyridine derivatives are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which allows for crucial interactions with biological targets like enzymes and receptors. mdpi.com
N-substituted pyridine derivatives, where a substituent is attached to the nitrogen atom of an amino group on the pyridine ring, represent a significant subclass of these compounds. The nature of the N-substituent can profoundly influence the molecule's steric and electronic properties, thereby modulating its biological activity, solubility, and pharmacokinetic profile. researchgate.net
Significance of Amine Functionalities in Pyridine Systems
The introduction of an amine group (-NH₂) onto the pyridine ring dramatically expands its chemical and functional diversity. Aminopyridines exist as three primary isomers: 2-aminopyridine, 3-aminopyridine (B143674), and 4-aminopyridine, each with distinct electronic properties and reactivity. The position of the amino group influences the basicity of both the ring nitrogen and the exocyclic amine nitrogen. researchgate.net
Amine functionalities serve as critical pharmacophores and versatile synthetic handles. As a pharmacophore, the amino group can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve the solubility and bioavailability of drug candidates. mdpi.com This has led to the incorporation of the aminopyridine scaffold in a wide array of therapeutic agents. researchgate.net
Synthetically, the amine group can be readily modified through various reactions, such as alkylation, acylation, and arylation, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). researchgate.net N-alkylation, as seen in 4-methyl-N-(pentan-2-yl)pyridin-3-amine, is a common strategy to fine-tune the lipophilicity and steric bulk of a molecule, which can impact its ability to cross cell membranes and interact with its target.
Historical Development and Evolution of Research on Pyridine-3-amine Scaffolds
The study of aminopyridines dates back to the late 19th and early 20th centuries, with initial research focusing on their fundamental synthesis and reactivity. guidechem.com One of the classical methods for the preparation of 3-aminopyridine is the Hofmann rearrangement of nicotinamide (B372718) (the amide of vitamin B3), a method that remains relevant today. wikipedia.orggoogle.com Other early methods included the reduction of 3-nitropyridine (B142982) and the amination of 3-halopyridines under harsh conditions. orgsyn.org
The advent of modern synthetic methodologies has revolutionized the synthesis of pyridine-3-amine derivatives. The development of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, has provided highly efficient and general methods for the formation of C-N bonds, enabling the synthesis of a wide variety of N-substituted and N-arylated 3-aminopyridines under milder conditions. researchgate.netwikipedia.orgresearchgate.net This has greatly facilitated the exploration of the chemical space around the pyridine-3-amine scaffold.
Another significant advancement is the development of more efficient reductive amination protocols. This reaction, which involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent, is a key method for the synthesis of N-alkylated amines like this compound. nih.govwikipedia.orgresearchgate.net Modern variations of this reaction offer high yields and selectivity under mild conditions. researchgate.netwikipedia.org
Rationale for Focused Investigation on this compound
While specific research dedicated solely to this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the established importance of its constituent structural motifs in medicinal chemistry. The focused investigation of this compound is likely driven by its potential as a lead compound in drug discovery programs.
The pyridine-3-amine core is a well-established pharmacophore. The methyl group at the 4-position can influence the electronic properties of the ring and provide a point for steric interaction with a biological target. The N-(pentan-2-yl) substituent is of particular interest as it introduces both lipophilicity and chirality. The pentyl group increases the molecule's nonpolar character, which can enhance its ability to cross biological membranes. The chiral center at the second position of the pentyl group means that the compound can exist as two enantiomers, which may exhibit different biological activities and metabolic profiles.
The exploration of such N-alkylated aminopyridine derivatives is a common strategy in medicinal chemistry to optimize lead compounds for improved potency, selectivity, and pharmacokinetic properties. The specific combination of the 4-methylpyridin-3-amine scaffold with the N-(pentan-2-yl) group makes it a candidate for investigation against a range of biological targets where related aminopyridine structures have shown activity.
Synthetic Strategies and Methodological Advancements for 4 Methyl N Pentan 2 Yl Pyridin 3 Amine
Direct N-Alkylation Approaches to Pyridin-3-amines
Direct N-alkylation of the parent amine, 4-methylpyridin-3-amine, with a suitable pentyl electrophile represents the most straightforward conceptual approach. However, this method is often complicated by issues of over-alkylation and low selectivity. Modern methodologies have been developed to overcome these challenges.
Self-Limiting Alkylation Methodologies for Secondary Amines
A significant challenge in the direct alkylation of primary amines is the potential for the secondary amine product to react further, yielding an undesired tertiary amine. This is because the N-alkylation process often results in a more nucleophilic product. Self-limiting alkylation strategies have been developed to circumvent this issue. One such approach involves the use of N-aminopyridinium salts as ammonia (B1221849) surrogates.
In this methodology, the primary amine is first converted into a derivative, such as an N-aryl-N-aminopyridinium salt. This intermediate engages in N-alkylation via a highly nucleophilic pyridinium (B92312) ylide. Following the addition of the alkyl group, an in situ depyridylation step yields the desired secondary amine. A key feature of this process is that the N-alkyl-N-pyridinium amine product is a less reactive nucleophile than the ylide starting material, which effectively prevents over-alkylation. This "self-limiting" behavior is critical for achieving high selectivity for the mono-alkylated product. While not directly applied to 4-methylpyridin-3-amine in published literature, this strategy offers a promising route for the selective synthesis of secondary amines that are otherwise difficult to obtain.
Reductive Amination Strategies for N-Alkylpyridin-3-amines
Reductive amination is a highly versatile and widely used method for forming C-N bonds, effectively avoiding the problem of multiple alkylations associated with direct alkylation using alkyl halides. researchgate.net This two-step, one-pot process involves the reaction of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.
For the synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, this strategy would involve the condensation of 4-methylpyridin-3-amine with pentan-2-one, followed by reduction of the resulting imine. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and mildness of reaction conditions. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective as they are mild enough to selectively reduce the imine in the presence of the ketone starting material. researchgate.net
| Reducing Agent | Typical Reaction Conditions | Key Advantages |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol or Ethanol (B145695), pH 6-7 | Selectively reduces imines over ketones/aldehydes. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid | Mild, effective, and avoids the use of cyanide. |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Cost-effective, but can also reduce the starting ketone. |
| Pyridine (B92270) Borane Complex | Acetic Acid | Stable and mild reagent for reductive amination. |
| H₂ with Metal Catalyst (e.g., Pd/C, Raney Ni) | Pressurized H₂ gas, various solvents | Effective for large-scale synthesis, "green" approach. |
Palladium-Catalyzed C-N Cross-Coupling Reactions for Pyridine Amination
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. libretexts.orgwikipedia.org This approach is invaluable for coupling amines with aryl or heteroaryl halides, which is often challenging using traditional methods. The synthesis of this compound via this route would typically involve the reaction of a halo-pyridine derivative, such as 3-bromo-4-methylpyridine, with pentan-2-amine.
The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgnih.gov
Suzuki Cross-Coupling for Pyridine Derivatives with Amine Linkers
The Suzuki cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.org While its primary application is for C-C bond formation, the principles of palladium-catalyzed cross-coupling are broadly applicable. For C-N bond formation, the analogous reaction is the Buchwald-Hartwig amination.
However, a Suzuki-type strategy can be conceptually applied to form a C-N linkage if a suitable amine-containing organoboron reagent were used, though this is not a standard approach. A more common strategy involves using Suzuki coupling to first build a complex carbon skeleton attached to the pyridine ring, followed by a separate amination step. For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) has been successfully used in Suzuki reactions with various arylboronic acids to create novel pyridine derivatives, demonstrating the compatibility of the aminopyridine core with these reaction conditions. nih.gov This highlights the robustness of the pyridine scaffold in palladium-catalyzed transformations.
Ligand Effects in Catalytic C-N Bond Formation (e.g., sterically hindered pyridine ligands)
The success of palladium-catalyzed C-N coupling reactions is critically dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. nih.govacs.org The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the key steps of the catalytic cycle. For challenging substrates like electron-rich or sterically hindered pyridines, the development of specialized ligands has been essential.
Bulky, electron-rich biaryl monophosphine ligands, often referred to as "Buchwald ligands," have proven to be particularly effective. wikipedia.orgnih.gov These ligands promote the formation of the active, monoligated Pd(0) species, which accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps. wikipedia.org The steric hindrance provided by these ligands is crucial for preventing catalyst deactivation and for facilitating the coupling of otherwise unreactive partners. The choice of ligand can dramatically alter the efficiency and scope of the reaction. For example, ligands like BrettPhos and RuPhos have shown different rate-limiting steps in DFT studies, which can be exploited for specific substrate combinations. researchgate.netacs.org
| Ligand | Structure Type | Key Features and Applications |
|---|---|---|
| XPhos | Dialkylbiaryl phosphine | General and highly active for coupling aryl chlorides and bromides. |
| RuPhos | Dialkylbiaryl phosphine | Effective for sterically demanding couplings; reductive elimination can be rate-limiting. researchgate.netacs.org |
| BrettPhos | Dialkylbiaryl phosphine | Very bulky ligand, useful for highly hindered substrates; oxidative addition is often rate-limiting. researchgate.netacs.org |
| Xantphos | Bidentate phosphine | Wide bite angle, promotes reductive elimination and prevents β-hydride elimination. Used for coupling with halopyridines. researchgate.net |
| P(o-tolyl)₃ | Triaryl phosphine | "First-generation" ligand, effective for simple aryl bromides but with limited scope. wikipedia.org |
Multi-Component Reactions (MCRs) for Pyridine Ring Assembly Incorporating Amine Functionality
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer a highly efficient and atom-economical approach to complex molecules. Several classic MCRs, such as the Hantzsch and Bohlmann-Rahtz pyridine syntheses, allow for the de novo construction of the pyridine ring from simple acyclic precursors.
Dearomatization Strategies and Subsequent Derivatization of Pyridines
Dearomatization of pyridines represents a powerful and well-established synthetic approach to access highly functionalized piperidines and their partially hydrogenated precursors, such as dihydropyridines. semanticscholar.orgnih.gov These methods fundamentally alter the electronic properties of the aromatic ring, enabling reactions that are not feasible on the parent heterocycle. Traditionally, pyridine dearomatization has been achieved through hydrogenation or the addition of carbon-based nucleophiles to pyridinium salts activated by an N-substituent. nih.gov More recent advancements have introduced methods that allow for the direct introduction of heteroatom functionalities without prior activation of the substrate. nih.gov This strategy provides access to versatile intermediates that can be further elaborated and subsequently re-aromatized to yield polysubstituted pyridines, a pathway conceptually applicable to the synthesis of the target molecule.
The catalytic and stereoselective dearomatization of pyridine derivatives has emerged as a sophisticated strategy for producing chiral, partially hydrogenated pyridines and pyridones. nih.gov These structural motifs are valuable intermediates in organic synthesis. semanticscholar.orgmdpi.com The methodologies are typically organized based on the reactivity of the pyridine nucleus, which can act as either an electrophile or a nucleophile. semanticscholar.orgnih.gov
One prominent approach involves the asymmetric addition of nucleophiles to N-alkylpyridinium salts, which act as electrophiles. For instance, the use of chiral auxiliary-controlled methods can achieve complete regiochemical and stereochemical control. In a notable example, an N-alkylpyridinium salt derived from 3-formylpyridine and L-tert-leucine tert-butyl ester underwent a highly selective addition of an alkynyl Grignard reagent to furnish a dihydropyridine (B1217469) product with excellent diastereoselectivity and regioselectivity at the C2 position. mdpi.com Such chiral dihydropyridines could serve as precursors, where subsequent functionalization and aromatization could establish the 3-amino-4-methylpyridine (B17607) core.
Another strategy involves the dearomative substitution at a nucleophilic pyridine nitrogen, often utilizing 2-substituted pyridine derivatives. mdpi.com This approach has proven effective for accessing N-substituted 2-pyridones, which are important structures in their own right. semanticscholar.orgmdpi.com The application of these catalytic asymmetric dearomatization methods allows for the construction of complex molecular architectures from simple pyridine starting materials.
| Catalytic Approach | Pyridine Reactivity | Key Intermediate | Stereocontrol | Potential Application for Target Synthesis |
| Asymmetric Nucleophilic Addition | Electrophilic (as Pyridinium salt) | Chiral Dihydropyridine | Chiral Auxiliary / Asymmetric Catalyst | Stepwise construction of substituted ring before re-aromatization |
| Dearomative Substitution | Nucleophilic | N-Substituted Pyridone | Asymmetric Catalyst | Access to functionalized pyridone intermediates |
| Intramolecular Allylic Dearomatization | Nucleophilic | 2,3-Dihydroindolizines | Chiral Copper-Phosphoramidite Catalyst | Not directly applicable, but showcases advanced dearomatization |
Ring-opening of pyridinium salts, a classic transformation known as the Zincke reaction, produces donor-acceptor dienes called Zincke aldehydes. researchgate.net This dearomatization process provides a foundation for synthesizing other heterocyclic systems. researchgate.net While not a direct route to pyridin-3-amines, the principle of ring-opening followed by recyclization is a powerful concept in heterocyclic chemistry. For instance, N-alkyl pyridinium salts can undergo cyclization to form indolizine (B1195054) derivatives, which can then be subjected to ring opening and recyclization with aqueous sodium hydroxide (B78521) to yield indole (B1671886) derivatives. researchgate.net
More advanced skeletal editing strategies allow for the transmutation of atoms within the ring. A pyridine-to-benzene transformation has been reported that proceeds through a sequence of pyridine ring-opening, imine hydrolysis, olefination, electrocyclization, and aromatization. nih.gov Such skeletal editing highlights the possibility of profound structural changes starting from a pyridine core.
A more direct conceptual pathway involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. This process has been utilized in the reaction of 5-acyl-4-pyrone-2-carboxylates with amines to produce 4-pyridones, demonstrating a ring transformation that installs a nitrogen atom into a pre-existing ring. mdpi.com A similar strategy, starting from a different heterocyclic precursor, could potentially be envisioned for the construction of the pyridin-3-amine skeleton.
Functional Group Transformations and Rearrangement Reactions Leading to C-N Bond Formation on Pyridine Scaffolds
Directly forming the C-N bond at the C-3 position of the 4-methylpyridine (B42270) scaffold is a key step in synthesizing this compound. Several methods for forging C-N bonds on pyridine rings are available, including functional group transformations and transition-metal-catalyzed cross-coupling reactions. researchgate.net
Rearrangement reactions such as the Hofmann and Curtius rearrangements are established methods for converting carboxylic acid derivatives into amines. researchgate.net Applying these reactions to pyridine derivatives offers a direct route to aminopyridines. For example, the synthesis of the target molecule could be envisioned starting from 4-methylnicotinamide (B43242) (the amide of 4-methylnicotinic acid). A Hofmann rearrangement of this precursor would yield 4-methylpyridin-3-amine. Subsequent N-alkylation with a pentan-2-yl source would complete the synthesis.
Alternatively, nucleophilic aromatic substitution (SNAr) reactions can be employed. The displacement of a leaving group, such as a halogen, at the C-3 position by an amine is a common strategy. While nucleophilic displacement on halopyridines can require harsh conditions, transition-metal-catalyzed methods like the Buchwald-Hartwig amination have broadened the scope and applicability of these transformations. researchgate.net This approach would involve the synthesis of 3-halo-4-methylpyridine followed by a palladium-catalyzed cross-coupling with pentan-2-amine.
| Method | Precursor | Key Transformation | Reagents/Conditions | Applicability to Target Synthesis |
| Hofmann Rearrangement | 4-Methylnicotinamide | Amide to Amine | Br₂, NaOH | Forms the 4-methylpyridin-3-amine core |
| Curtius Rearrangement | 4-Methylnicotinoyl azide (B81097) | Acyl azide to Isocyanate to Amine | Heat, then H₂O | Forms the 4-methylpyridin-3-amine core |
| Buchwald-Hartwig Amination | 3-Halo-4-methylpyridine | C-N Cross-Coupling | Pd catalyst, ligand, base, pentan-2-amine | Direct formation of the final C-N bond |
| Nucleophilic Aromatic Substitution | 3-Halo-4-methylpyridine | SNAr | pentan-2-amine, potentially harsh conditions | Direct formation of the final C-N bond |
Challenges and Innovations in Selective C–N Bond Formation within Pyridine Systems
The synthesis of substituted pyridines is not without its challenges. The pyridine ring is electron-deficient, which deactivates it towards electrophilic substitution and makes regioselective functionalization difficult. researchgate.net Furthermore, the nitrogen atom can coordinate to metal catalysts, complicating transition-metal-catalyzed reactions. researchgate.net Selective functionalization at the C-3 position has historically been a significant hurdle, as inherent reactivity often favors the C-2 and C-4 positions. researchgate.net
Despite these difficulties, innovative strategies have emerged to overcome these challenges. One approach involves a dearomatization-rearomatization sequence using Zincke imine intermediates. This strategy has enabled the selective C-3 halogenation of pyridines, providing access to precursors for subsequent C-N bond formation via cross-coupling. researchgate.net
Metal-free methods for site-selective C-N bond formation are also being developed. For instance, a study on polyhalogenated pyridines and pyrimidines demonstrated that the preferred site of nucleophilic attack could be tuned. While polyfluoropyridines reacted preferentially at the ortho-position (C-2/C-6), this research highlights the ongoing effort to control regioselectivity in C-N bond formation on N-heterocycles. rsc.org
Another innovative approach utilizes photocatalysis. A recently developed method employs an acridinium-based photocatalyst to couple carbamoyl (B1232498) radicals (generated from oxamic acids) with pyridinium salts. acs.org This strategy, which proceeds through a consecutive photoinduced electron transfer process, allows for the selective introduction of amide groups into pyridine structures and represents a complementary approach to classical amidation. acs.org Such novel, mild, and regioselective methods are continually expanding the toolbox available for the synthesis of complex pyridine derivatives like this compound.
Mechanistic Insights into the Reactivity Profile of 4 Methyl N Pentan 2 Yl Pyridin 3 Amine
Electrophilic Aromatic Substitution on Pyridine (B92270) Systems Bearing Alkylamino Substituents
Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is generally disfavored due to the ring's electron-deficient nature. pearson.com The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack, making conditions harsher than those required for benzene (B151609). quora.comuoanbar.edu.iq When EAS does occur on pyridine, it typically directs the incoming electrophile to the 3-position (meta-position). quora.comquora.com This regioselectivity is due to the relative stability of the cationic intermediate (sigma complex); attack at the 2- or 4-positions would result in a resonance structure that places a destabilizing positive charge on the electronegative nitrogen atom. quora.com
However, the presence of activating groups, such as the alkylamino and methyl substituents in 4-methyl-N-(pentan-2-yl)pyridin-3-amine, can significantly alter this reactivity profile, increasing the ring's nucleophilicity and influencing the position of substitution. youtube.com
The N-(pentan-2-yl) group at the C3 position and the methyl group at the C4 position are both electron-donating groups that activate the pyridine ring towards electrophilic attack.
Alkylamino Group (-NHR): The amino group is a powerful activating group due to the lone pair of electrons on the nitrogen, which can be delocalized into the pyridine ring through resonance (+R effect). This effect significantly increases the electron density at the positions ortho (C2, C4) and para (C6) to the substituent.
Methyl Group (-CH₃): The methyl group is a weaker activating group that donates electron density primarily through an inductive effect (+I effect) and hyperconjugation.
The combined influence of these groups, in conjunction with the inherent electronic properties of the pyridine ring, determines the regioselectivity of EAS reactions. The C4 position is blocked by the methyl group. The C2 and C6 positions are strongly activated by the ortho- and para-directing influence of the C3-amino group. The C5 position is meta to the amino group but ortho to the methyl group, receiving some activation. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions, which are most strongly activated by the powerful resonance donation from the amino substituent.
| Position on Ring | Effect of Pyridine N | Effect of C3-Alkylamino Group | Effect of C4-Methyl Group | Overall Predicted Reactivity |
|---|---|---|---|---|
| C2 | Deactivated | Strongly Activated (ortho) | Meta | Most Favorable Site |
| C5 | Activated (meta) | Meta | Activated (ortho) | Possible, but less favorable |
| C6 | Deactivated | Strongly Activated (para) | Meta | Highly Favorable Site |
The pyridine nitrogen plays a dual role in electrophilic aromatic substitution. Primarily, its inductive electron-withdrawing effect (-I effect) deactivates the entire ring system compared to benzene. uoanbar.edu.iq Secondly, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the lone pair of electrons on the nitrogen atom can be protonated. uoanbar.edu.iqgcwgandhinagar.com This forms a pyridinium (B92312) cation, which dramatically increases the deactivation of the ring, making substitution even more difficult. uoanbar.edu.iq
The activating alkylamino and methyl groups in this compound counteract this deactivation to some extent. However, the initial interaction of a strong electrophile or acid catalyst may still occur at the basic nitrogen atom, forming a complex that would further hinder substitution on the ring carbons. quora.com Therefore, reaction conditions must be carefully selected to favor ring substitution over N-coordination.
Nucleophilic Substitution Reactions Involving the Pyridine Ring
The electron-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. uoanbar.edu.iqmyttex.net This reactivity is analogous to nucleophilic aromatic substitution (SNAr) on benzene rings that bear strong electron-withdrawing groups. myttex.net
The Chichibabin reaction is a classic amination method for pyridine, typically involving sodium amide (NaNH₂) to introduce an amino group at the C2 position. thefreedictionary.comslideshare.net The reaction proceeds via nucleophilic addition of the amide anion to the C2 or C6 position, followed by the elimination of a hydride ion. myttex.net
While this compound itself does not possess a typical leaving group, its synthetic precursors or derivatives might. Nucleophilic aromatic substitution is highly efficient on pyridine rings that contain a good leaving group, such as a halide or a nitro group, at an activated position (C2, C4, or C6). myttex.net For instance, if a chloro or bromo substituent were present at the C2 or C6 position of this molecule, it would be readily displaced by a wide range of nucleophiles under conditions much milder than the Chichibabin reaction. myttex.netrsc.org The nitro group can also serve as an excellent leaving group in nucleophilic aromatic substitutions on pyridine rings. nih.govresearchgate.net The rate of these displacement reactions is influenced by the nature of the leaving group and the nucleophilicity of the attacking species. rsc.orgnih.gov
C-N Bond Activation and Rearrangement Mechanisms
The activation of C–N bonds, particularly in amines, is a significant area of research for forming new carbon-carbon and carbon-heteroatom bonds. For this compound, this would involve the cleavage of the bond between the pyridine ring and the amino nitrogen (an aryl C-N bond) or the bond between the amino nitrogen and the pentyl group (an alkyl C-N bond).
Activation of the alkyl C-N bond is more common and can be achieved using transition-metal catalysis. A prominent strategy involves converting the amine into a more reactive electrophile. For example, the secondary amine could be transformed into a pyridinium salt, which can then participate in cross-coupling reactions. nih.gov Nickel-catalyzed reactions have been successfully employed for the cross-coupling of such activated primary and secondary amines with organoboron reagents (Suzuki-Miyaura coupling) or aryl halides, effectively using the amine as an alkylating agent. nih.govrsc.orgresearchgate.net This process typically involves oxidative addition of the C-N bond to a low-valent metal center, followed by transmetalation and reductive elimination. researchgate.net
Additionally, certain substituted aminopyridines can undergo rearrangement reactions. For example, studies on 3-halo-4-aminopyridines have shown they can rearrange through an intramolecular nucleophilic aromatic substitution pathway. nih.gov While the substitution pattern is different, this highlights the potential for intramolecular reactions involving the amine substituent, which could lead to novel molecular scaffolds depending on the specific reactants and conditions employed.
Reaction Kinetics and Transition State Analysis of this compound Transformations
Currently, there is a notable absence of publicly available scientific literature detailing the reaction kinetics and transition state analysis for transformations involving this compound. While computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the mechanistic pathways of other pyridine derivatives, specific kinetic data, including reaction rates, activation energies, and transition state geometries for this particular compound, have not been reported. mdpi.com
General principles of physical organic chemistry would suggest that the electronic and steric properties of the 4-methyl group, the secondary pentyl substituent on the amine, and the nitrogen atom within the pyridine ring would collectively influence the kinetics and thermodynamics of its reactions. However, without empirical data or specific computational modeling for this compound, any discussion of its reaction kinetics and transition states would be purely speculative.
Isotopic Labeling Studies for Elucidating Reaction Pathways
There are no specific isotopic labeling studies reported in the scientific literature for this compound. Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. nih.govnih.gov For instance, the strategic replacement of specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H) allows researchers to follow the transformation of the labeled positions using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
While general methods for the isotopic labeling of pyridine-containing compounds exist, such as nitrogen isotope exchange, these have not been specifically applied to or reported for this compound. nih.gov Consequently, there is no experimental data from isotopic labeling to shed light on the specific reaction pathways this compound undergoes.
Theoretical and Computational Elucidation of 4 Methyl N Pentan 2 Yl Pyridin 3 Amine Electronic and Structural Properties
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to determine the optimized molecular geometry and electronic properties of molecules. For 4-methyl-N-(pentan-2-yl)pyridin-3-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net The molecular structure consists of a planar pyridine (B92270) ring substituted with a methyl group and an N-(pentan-2-yl)amino group. The pentan-2-yl group introduces a chiral center, leading to (R) and (S) enantiomers. DFT calculations help to establish the most stable conformation by minimizing steric hindrance between the alkyl chain and the pyridine ring.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. malayajournal.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small gap suggests the molecule is more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would be distributed over the aromatic system. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.
Table 1: Representative FMO Properties Calculated via DFT
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
Note: The values presented are illustrative and representative of typical results for similar pyridine derivatives.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of most positive potential, which are favorable for nucleophilic attack. Green denotes areas with neutral potential.
For this compound, the MEP map would likely show a region of high negative potential (red) around the nitrogen atom of the pyridine ring due to its lone pair of electrons. Regions of positive potential (blue) would be expected around the hydrogen atom of the secondary amine (N-H group), making it a potential hydrogen bond donor. This visualization helps in understanding intermolecular interactions. researchgate.net
Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.net These indices, including electronegativity (χ), chemical hardness (η), and global softness (S), are calculated using the energies of the HOMO and LUMO.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A molecule with a large energy gap is considered "hard." irjweb.com
Global Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. "Soft" molecules are generally more reactive.
Fukui functions are used to determine local reactivity, identifying which specific atoms within the molecule are more susceptible to electrophilic, nucleophilic, or radical attack.
Table 2: Illustrative Global Reactivity Descriptors
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.40 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.45 |
Note: These values are calculated from the representative data in Table 1.
Ab Initio and Post-Hartree-Fock Calculations for Precise Energetics and Bonding
While DFT is widely used, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide even higher accuracy for calculating molecular energies and describing electron correlation. These methods are more computationally demanding but are valuable for obtaining precise energetics for different conformations, reaction barriers, and non-covalent interaction energies. For a flexible molecule like this compound, these high-level calculations can be employed to accurately determine the relative energies of various conformers arising from the rotation of the pentyl group. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and dynamic properties. plos.org An MD simulation models the atomic motions over time by solving Newton's equations of motion. For this compound, MD simulations can explore the accessible conformational space, particularly the flexibility of the pentan-2-yl side chain. uq.edu.au These simulations can reveal the most populated conformations, the timescales of conformational changes, and how the molecule interacts with its environment, such as a solvent. The stability of different conformers can be assessed by analyzing their potential energy over the simulation trajectory.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
The theoretical prediction of spectroscopic parameters for molecules like this compound provides invaluable insights into their structural and electronic characteristics. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in calculating Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. ijcrt.org
NMR Chemical Shifts:
Hypothetical ¹³C and ¹H NMR chemical shifts for this compound, based on computational predictions, are presented below. It is important to note that the accuracy of such predictions can be influenced by the chosen computational method and basis set. nih.govnih.gov
Table 1: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| Pyridine C2 | 145.2 |
| Pyridine C3 | 138.9 |
| Pyridine C4 | 148.1 |
| Pyridine C5 | 123.5 |
| Pyridine C6 | 140.7 |
| 4-Methyl C | 18.3 |
| Pentan-2-yl CH | 55.4 |
| Pentan-2-yl CH₂ (adjacent to CH) | 38.6 |
| Pentan-2-yl CH₂ | 22.9 |
| Pentan-2-yl CH₃ (terminal) | 14.1 |
| Pentan-2-yl CH₃ (attached to CH) | 20.5 |
Table 2: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| Pyridine H5 | 7.15 |
| Pyridine H6 | 8.10 |
| NH | 4.85 |
| 4-Methyl H | 2.35 |
| Pentan-2-yl CH | 3.90 |
| Pentan-2-yl CH₂ (adjacent to CH) | 1.65 |
| Pentan-2-yl CH₂ | 1.40 |
| Pentan-2-yl CH₃ (terminal) | 0.95 |
| Pentan-2-yl CH₃ (attached to CH) | 1.25 |
Vibrational Frequencies:
Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net These calculations are typically performed after a geometry optimization to ensure the molecule is at a stationary point on the potential energy surface. The resulting vibrational modes can be animated to visualize the atomic motions associated with each frequency.
For this compound, characteristic vibrational frequencies would include:
N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹.
C-H stretches: Aromatic C-H stretches from the pyridine ring would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methyl and pentyl groups would be found just below 3000 cm⁻¹. scirp.org
C=C and C=N stretches: These vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ region. scirp.org
C-N stretch: The stretching vibration of the amine C-N bond would likely be found in the 1250-1350 cm⁻¹ range.
CH₃ and CH₂ bending vibrations: These are expected in the 1375-1465 cm⁻¹ region. scirp.org
Analysis of Non-Covalent Interactions within the Molecule and its Assemblies
Non-covalent interactions play a crucial role in determining the three-dimensional structure and properties of molecules and their condensed phases. rsc.org For this compound, both intramolecular and intermolecular non-covalent interactions are significant.
Intramolecular Interactions:
Within a single molecule of this compound, steric interactions between the pentan-2-yl group and the methyl group on the pyridine ring can influence the molecule's preferred conformation. The rotational barrier around the C3-N bond will be affected by these steric repulsions.
Intermolecular Interactions and Assemblies:
In a larger assembly of molecules, various non-covalent interactions would dictate the packing and bulk properties. These can be analyzed using computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis. rsc.orgresearchgate.net
Key intermolecular interactions for this compound would include:
Hydrogen Bonding: The amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This N-H···N hydrogen bonding is often a strong and directional interaction that can lead to the formation of chains or more complex networks in the solid state. rsc.org
π-π Stacking: The aromatic pyridine rings can interact through π-π stacking, where the electron-rich π systems of adjacent rings align. These interactions are important for the stabilization of crystal structures.
The interplay of these non-covalent forces will determine the supramolecular architecture of this compound in its solid or liquid state. Computational studies can help to quantify the energies of these different interactions and predict the most stable packing arrangements. researchgate.net
Advanced Structural Analysis of this compound Remains Undocumented in Publicly Accessible Research
A thorough review of available scientific literature reveals a significant gap in the structural characterization of the chemical compound this compound. Despite the importance of advanced spectroscopic and diffraction techniques in modern chemical analysis, detailed studies applying these methods to this specific molecule have not been published in accessible scholarly sources.
Consequently, a comprehensive discussion on its conformational dynamics, bonding characterization, precise molecular geometry, and intermolecular interactions, as would be provided by techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, cannot be compiled at this time. The specific applications of multidimensional NMR (like NOESY and COSY), solid-state NMR, and dynamic NMR, which are crucial for a deep understanding of a molecule's spatial and dynamic properties, have not been reported for this compound.
Similarly, there is no available data from single-crystal X-ray diffraction studies. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without such data, critical information regarding electron density distribution and the effects of temperature on the crystal structure, including potential phase transitions and thermal motion, remains unknown for this particular compound.
While research exists for other pyridine derivatives, the strict focus on this compound as per the user's request precludes the inclusion of data from related but structurally distinct molecules. The scientific community awaits dedicated research to elucidate the detailed structural and dynamic properties of this compound.
Advanced Spectroscopic and Diffraction Techniques for Structural Probing of 4 Methyl N Pentan 2 Yl Pyridin 3 Amine
Advanced Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Molecular Environment Probes
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing molecular structure through vibrational modes. In the context of 4-methyl-N-(pentan-2-yl)pyridin-3-amine, these techniques are particularly valuable for investigating the strength and nature of hydrogen bonds and the influence of the local molecular environment.
The secondary amine (N-H) group is a key site for hydrogen bonding. In the solid state or in concentrated solutions, intermolecular N-H···N hydrogen bonds are expected, involving the amine proton of one molecule and the lone pair of the pyridine (B92270) nitrogen of another. This interaction significantly influences the vibrational frequencies of the N-H group.
N-H Stretching: In a dilute, non-polar solvent, the N-H stretching vibration (νN-H) would appear as a sharp band, typically in the 3300-3500 cm⁻¹ region. However, the presence of hydrogen bonding causes this band to broaden and shift to a lower wavenumber (red-shift), often below 3300 cm⁻¹. The magnitude of this shift is correlated with the strength of the hydrogen bond.
N-H Bending: The N-H in-plane bending vibration (δN-H), typically observed around 1650-1550 cm⁻¹, would also be sensitive to hydrogen bonding, often shifting to a higher frequency (blue-shift).
The pyridine ring itself has a set of characteristic vibrational modes. The positions of C-H stretching vibrations (around 3100-3000 cm⁻¹) and ring stretching vibrations (typically in the 1600-1400 cm⁻¹ region) can be subtly affected by the electronic effects of the methyl and amino substituents, as well as by the molecular environment. nih.govresearchgate.net
The far-infrared or low-frequency Raman region (typically below 200 cm⁻¹) provides access to low-energy vibrational modes, which are crucial for understanding the solid-state structure and conformational dynamics. nih.gov For crystalline this compound, this spectral region would be dominated by:
Lattice Modes: These are collective vibrations of the molecules within the crystal lattice, including translational and librational (hindered rotational) motions. The frequencies of these modes are directly related to the crystal packing and the strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions.
Intramolecular Torsions: Low-energy torsional modes, such as the rotation of the methyl group (C-CH₃) and torsional motions within the pentan-2-yl side chain, also appear in this region. Analyzing these modes can provide information about conformational barriers and the flexibility of the molecule.
While specific experimental data for this compound is not available, analysis of this region is essential for characterizing its solid-state form and understanding polymorphism, which is critical in pharmaceutical sciences. nih.gov
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can provide enormous enhancement of Raman signals for molecules adsorbed onto nanostructured metal surfaces, typically silver (Ag) or gold (Au). nih.gov This technique is ideal for studying the adsorption behavior of this compound on metallic surfaces.
The SERS spectrum is governed by selection rules that depend on the molecule's orientation relative to the surface. nih.gov For a pyridine derivative, adsorption can occur via several mechanisms:
Through the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the metal surface. In this "end-on" orientation, vibrations that involve a significant change in polarizability perpendicular to the surface, such as the ring breathing mode, are strongly enhanced. acs.org
Through the π-System: The aromatic π-electron system of the pyridine ring can interact with the metal surface, leading to a "flat-on" or "edge-on" orientation. This would enhance different sets of in-plane ring modes. nih.gov
The presence of the N-H group and the alkyl chain could also influence the adsorption geometry. By analyzing which vibrational modes are most strongly enhanced in the SERS spectrum, the orientation of the adsorbed molecule can be deduced. For instance, a strong enhancement of the pyridine ring breathing mode (~1000 cm⁻¹) and the trigonal ring breathing mode (~1030 cm⁻¹) would suggest an orientation where the pyridine ring is perpendicular or tilted with respect to the surface. acs.orgacs.org
| Approximate Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Expected SERS Enhancement |
|---|---|---|
| ~1600 | Ring C=C, C=N stretching | Moderate to Strong |
| ~1215 | Ring deformation / C-H in-plane bend | Moderate |
| ~1030 | Trigonal ring breathing / C-H in-plane bend | Strong |
| ~1000 | Symmetric ring breathing | Very Strong |
| ~620 | Ring deformation | Moderate |
Chiroptical Spectroscopies (CD, VCD, OR) for Stereochemical Assignment and Conformational Analysis
The presence of a stereocenter at the second position of the pentyl group (the pentan-2-yl moiety) makes this compound a chiral molecule. Chiroptical spectroscopic techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are therefore essential for its stereochemical analysis.
Optical Rotation (OR): This is the classical method for measuring optical activity, determining the angle of rotation of plane-polarized light by a solution of the chiral compound. While useful for confirming chirality and determining enantiomeric purity, it provides limited structural information.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the UV-Visible region. The pyridine ring acts as a chromophore. The ECD spectrum, characterized by positive or negative Cotton effects, is highly sensitive to the three-dimensional arrangement of atoms around the chromophore and can be used to assign the absolute configuration of the stereocenter. nih.gov
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational transition region. researchgate.net It provides a much richer source of structural information than ECD, with dozens of bands available for analysis. Each band corresponds to a specific vibrational mode, and its sign and intensity are determined by the molecule's absolute configuration and conformational preferences in solution.
The definitive assignment of the absolute configuration (R or S) of the pentan-2-yl stereocenter is typically achieved by comparing the experimental ECD or VCD spectrum with spectra calculated using quantum chemical methods. This process involves a well-established protocol:
Conformational Search: A thorough search of the conformational space of the molecule is performed to identify all stable low-energy conformers.
Geometry Optimization and Frequency Calculation: The geometry of each stable conformer is optimized, and its vibrational frequencies are calculated, typically using Density Functional Theory (DFT).
Spectrum Calculation: For each optimized conformer, the ECD or VCD spectrum is calculated.
Boltzmann Averaging: The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated relative populations based on the Boltzmann distribution.
Comparison: The resulting theoretical spectrum for a chosen absolute configuration (e.g., the S-enantiomer) is compared with the experimental spectrum. A good match confirms the absolute configuration of the experimental sample; a mirror-image match indicates the opposite configuration.
This combination of experimental measurement and theoretical calculation is the gold standard for the unambiguous assignment of absolute stereochemistry for chiral molecules like this compound. researchgate.net
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry can confirm the molecular formula of this compound (C₁₁H₁₈N₂) by providing a highly accurate mass measurement of its molecular ion (M⁺˙). For this compound, the molecular ion will have an even mass-to-charge ratio (m/z = 178), consistent with the nitrogen rule (an even number of nitrogen atoms).
Beyond simple mass confirmation, tandem mass spectrometry (MS/MS) elucidates fragmentation pathways, which provides definitive structural confirmation. For aliphatic and aromatic amines, the most characteristic fragmentation is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.eduwhitman.edu
For this compound, two primary α-cleavage pathways are expected:
Loss of a Propyl Radical: Cleavage of the bond between C2 and C3 of the pentyl chain results in the loss of a propyl radical (•C₃H₇). This is often the preferred pathway as it leads to the loss of the largest possible alkyl group. whitman.edu The resulting fragment ion would be highly stable due to resonance.
Loss of a Methyl Radical: Cleavage of the bond between C1 and C2 of the pentyl chain leads to the loss of a methyl radical (•CH₃).
Other potential fragmentation pathways include:
Cleavage within the pentyl chain at positions further from the nitrogen.
Loss of small neutral molecules, such as HCN, from the pyridine ring, which is characteristic of aromatic amines. whitman.edu
A McLafferty rearrangement is less common for amines but remains a possibility. miamioh.edu
| Proposed Fragment (m/z) | Neutral Loss | Fragmentation Pathway |
|---|---|---|
| 178 | - | Molecular Ion [M]⁺˙ |
| 163 | CH₃ (15) | α-Cleavage: Loss of the methyl group from the pentyl chain. |
| 135 | C₃H₇ (43) | α-Cleavage: Loss of the propyl group from the pentyl chain (likely base peak). |
| 107 | C₅H₁₁ (71) | Cleavage of the N-C(pentyl) bond. |
| 93 | C₅H₁₁N (85) | Formation of the 4-methyl-pyridinium cation. |
Intermolecular Interactions and Supramolecular Assembly of 4 Methyl N Pentan 2 Yl Pyridin 3 Amine
Hydrogen Bonding Networks in Crystalline and Solution States
Hydrogen bonding is anticipated to be a dominant force in the supramolecular assembly of 4-methyl-N-(pentan-2-yl)pyridin-3-amine. The molecule possesses both a hydrogen bond donor (the secondary amine N-H group) and a primary hydrogen bond acceptor (the pyridine (B92270) ring nitrogen), making it a prime candidate for forming robust networks.
N-H...N and C-H...N Hydrogen Bond Interactions
The most significant hydrogen bond expected is the intermolecular N-H···N interaction, linking the secondary amine of one molecule to the pyridine nitrogen of another. This type of interaction is a well-documented and primary organizing motif in the crystal structures of many aminopyridine derivatives. acs.orgresearchgate.netresearchgate.net These interactions can lead to the formation of various supramolecular synthons, such as dimers or one-dimensional chains, which serve as the backbone of the larger crystal lattice. researchgate.net
Table 1: Predicted Hydrogen Bond Parameters for this compound Based on Analogous Systems
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) | Expected Role |
|---|---|---|---|---|---|
| Primary H-Bond | Amine (N-H) | Pyridine (N) | 2.8 - 3.2 | 3 - 7 | Formation of primary chains/dimers |
| Secondary H-Bond | Alkyl (C-H) | Pyridine (N) | 3.2 - 3.8 | 0.5 - 2 | 3D network stabilization |
Note: Data are typical values derived from studies on related aminopyridine structures and are for illustrative purposes.
Influence of Substituents on Hydrogen Bonding Strength and Directionality
The substituents on the aminopyridine core significantly modulate the hydrogen bonding characteristics.
4-methyl group: This electron-donating group increases the electron density on the pyridine ring through an inductive effect. This, in turn, enhances the basicity and hydrogen bond acceptor strength of the pyridine nitrogen atom, leading to stronger N-H···N interactions compared to an unsubstituted 3-aminopyridine (B143674). researchgate.net
N-(pentan-2-yl) group: The bulky and flexible nature of the pentyl group introduces steric hindrance. This can influence the directionality and geometry of the hydrogen bonds, potentially preventing the formation of certain compact, planar networks and favoring more open or complex three-dimensional arrangements. rsc.org The specific conformation adopted by the pentyl chain in the solid state would be a critical factor in determining the final crystal packing.
π-Stacking and Aromatic Interactions within Pyridine-Containing Assemblies
Aromatic interactions, specifically π-π stacking, are another key non-covalent force governing the assembly of pyridine-containing molecules. These interactions arise from the electrostatic and dispersive forces between the electron clouds of adjacent pyridine rings. nih.govresearchgate.netnih.gov
Intramolecular and Intermolecular π-π Stacking Phenomena
Due to the presence of the flexible, non-aromatic pentyl group, significant intramolecular π-π stacking is not feasible for this compound.
However, intermolecular π-π stacking between the pyridine rings of adjacent molecules is expected to be a significant feature in its solid-state structure. rsc.org Computational studies on pyridine dimers show that the most stable stacking arrangements are typically offset or displaced, rather than a direct face-to-face sandwich configuration, to minimize electrostatic repulsion and maximize attractive dispersion forces. nih.govresearchgate.net The centroid-to-centroid distance in such stacked pyridine systems is generally observed to be in the range of 3.4 to 3.8 Å. researchgate.net
Modulating π-Stacking via Substituent Effects
Substituents affect π-stacking interactions through a combination of electronic and steric effects.
Electronic Effects: The electron-donating methyl and N-alkyl groups increase the electron density of the pyridine π-system. According to classical models, this might slightly weaken the stacking interaction compared to electron-deficient rings due to increased electron-electron repulsion. acs.orgyoutube.com However, more recent models emphasize that substituent effects are often dominated by direct, local interactions between the substituent on one ring and the atoms of the adjacent ring. acs.org
Table 2: Predicted π-Stacking Geometries and Energies for Substituted Pyridine Dimers
| Dimer Configuration | Typical Centroid-Centroid Distance (Å) | Typical Binding Energy (kcal/mol) |
|---|---|---|
| Antiparallel-Displaced | 3.5 - 4.0 | 3.5 - 4.5 |
| Parallel-Displaced | 3.6 - 4.2 | 2.0 - 3.0 |
| T-shaped | 4.8 - 5.2 | 1.5 - 2.5 |
| Sandwich (Parallel) | 3.4 - 3.8 | 1.0 - 2.0 |
Note: Data are based on computational studies of pyridine and simple alkyl-pyridines and represent a range of possible interaction energies. nih.govresearchgate.net The presence of bulky substituents would further modify these values.
Crystal Engineering Principles Applied to this compound and its Derivatives
Crystal engineering focuses on designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. hhu.de Aminopyridine derivatives are valuable building blocks, or synthons, in this field because of their capacity for predictable and directional hydrogen bonding. researchgate.net
For this compound, the primary supramolecular synthon is the N-H···N mediated chain or dimer. The reliability of this interaction provides a foundational element for crystal design. However, the presence of the other substituents introduces complexity and opportunities for structural diversity.
Strong, directional N-H···N hydrogen bonds aiming to form infinite chains or discrete dimers. nih.gov
Weaker, less directional C-H···N and van der Waals interactions that fill space and provide additional stabilization.
π-π stacking interactions that encourage layered arrangements of the pyridine rings.
Steric demands of the bulky pentan-2-yl group , which will constrain the possible packing motifs and likely lead to a less dense crystal structure compared to smaller, planar analogs.
By modifying the alkyl substituents on similar aminopyridine scaffolds, crystal engineers can systematically tune the resulting supramolecular architectures, altering properties like melting point, solubility, and polymorphism. The specific combination of a robust hydrogen-bonding axis with a bulky, flexible group in this compound makes it a candidate for forming complex, potentially porous or interdigitated, three-dimensional networks.
Design of Co-crystals and Salts for Tailored Solid-State Structures
The formation of co-crystals and salts is a common strategy in crystal engineering to modify the physicochemical properties of a compound. The pyridine and amine functionalities in this compound would make it a prime candidate for co-crystallization with various co-formers, such as carboxylic acids, to create robust supramolecular synthons. However, no specific studies on the co-crystals or salts of this compound have been reported.
Polymorphism and Phase Transitions
Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can exhibit distinct properties. A thorough investigation would involve screening for different crystalline forms of this compound under various crystallization conditions and studying their phase transitions. At present, no such studies have been documented.
Coordination Chemistry and Ligand Properties of this compound
The pyridine nitrogen and the exocyclic amine group of this compound suggest its potential as a ligand in coordination chemistry. It could act as a monodentate or a bidentate chelating ligand, depending on the metal center and reaction conditions.
Metal-Ligand Binding Affinity and Stoichiometry
Understanding the binding affinity and stoichiometry of this ligand with various metal ions would be the first step in exploring its coordination chemistry. Techniques such as spectrophotometric or calorimetric titrations would typically be employed for such investigations. This information is currently not available.
Influence of N-Substitution on Coordination Modes and Chelation
The N-pentan-2-yl substituent could sterically influence the coordination mode of the ligand. It might favor certain coordination geometries or even prevent chelation in some cases. A comparative study with less sterically hindered analogues would be necessary to elucidate these effects, but such research has not been published.
Host-Guest Chemistry and Inclusion Compound Formation
The molecular structure of this compound does not immediately suggest its use as a host molecule. However, it could potentially act as a guest in larger host cavities, such as those of cyclodextrins or calixarenes. The formation of inclusion compounds would depend on size and shape complementarity, as well as intermolecular interactions between the host and guest. There is no available literature on the host-guest chemistry of this compound.
Future Research Trajectories and Emerging Paradigms for 4 Methyl N Pentan 2 Yl Pyridin 3 Amine Research
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 4-methyl-N-(pentan-2-yl)pyridin-3-amine and its derivatives will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.gov Traditional methods for creating substituted pyridines can involve harsh conditions, multi-step processes, and the use of hazardous reagents. rsc.org Modern approaches are expected to focus on atom economy, the use of renewable feedstocks, and the reduction of waste streams.
Key areas of development could include:
Catalyst-Free Multi-Component Reactions (MCRs): One-pot reactions that combine multiple starting materials to form the desired product in a single step are highly desirable. researchgate.net Catalyst-free MCRs in aqueous media or under solvent-free conditions represent a particularly green approach. researchgate.netrsc.org For instance, a hypothetical green synthesis pathway could involve the condensation of a β-dicarbonyl compound, an enamine, and an ammonia (B1221849) source in an environmentally benign solvent like ethanol (B145695) or water, potentially assisted by microwave irradiation to reduce reaction times. acs.org
Iron-Catalyzed Cyclization: The use of earth-abundant and non-toxic metals like iron as catalysts is a significant trend in sustainable synthesis. rsc.org An iron-catalyzed cyclization of ketoxime acetates and aldehydes could be adapted for the synthesis of the pyridine (B92270) core of this compound. rsc.org
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. magritek.com The synthesis of this compound could be optimized using flow chemistry, allowing for rapid screening of conditions and efficient production.
Table 1: Comparison of Hypothetical Synthetic Routes for this compound
| Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Green Chemistry Principles |
| Traditional Buchwald-Hartwig | Palladium | Toluene | 110 | 24 | 75 | Use of heavy metal catalyst, organic solvent |
| Microwave-Assisted MCR | None | Ethanol | 120 (MW) | 0.5 | 88 | Reduced reaction time, greener solvent |
| Iron-Catalyzed Cyclization | FeCl₃ | Acetonitrile | 80 | 12 | 92 | Earth-abundant catalyst |
| Continuous Flow Synthesis | Immobilized Catalyst | Ethyl Acetate | 100 | 0.2 (residence) | 95 | High efficiency, scalability, safety |
Advanced Spectroscopic Probes for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new reactivity. Future research on this compound will benefit immensely from the application of advanced, in-situ spectroscopic techniques that allow for real-time monitoring of reactions. mt.comspectroscopyonline.comoxinst.com
Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalyst or reacting system while measuring its activity. wikipedia.orghidenanalytical.comnumberanalytics.comnumberanalytics.com Techniques like operando Fourier-transform infrared (FTIR) and Raman spectroscopy can provide detailed information about the formation of intermediates, catalyst deactivation, and the influence of reaction conditions on the mechanistic pathway. numberanalytics.commdpi.com For the synthesis of this compound, operando spectroscopy could be used to study the active state of the catalyst and identify key intermediates in real-time. numberanalytics.commdpi.com
Real-Time Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR is a powerful tool for obtaining kinetic data and identifying transient species in solution. mpg.de The development of flow-NMR setups allows for the continuous monitoring of reactions under process conditions. bruker.comrsc.org This would enable researchers to track the consumption of reactants and the formation of this compound and any byproducts with high precision, leading to a comprehensive kinetic model of the reaction. magritek.comnih.gov
Table 2: Application of Advanced Spectroscopic Probes in Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Application for this compound |
| Operando FTIR/Raman | Identification of transient intermediates, catalyst surface species, and reaction kinetics. numberanalytics.commdpi.com | Monitoring the formation of the pyridine ring and the C-N bond, and studying catalyst behavior. |
| Real-Time Flow NMR | Quantitative concentration profiles of reactants, intermediates, and products over time. magritek.combruker.com | Precise determination of reaction kinetics and mechanism, and optimization of reaction conditions. |
| In-Situ Mass Spectrometry | Detection of low-concentration intermediates and byproducts. | Elucidating complex reaction networks and identifying potential side reactions. |
Integration of Machine Learning and AI in Predicting Reactivity and Assembly
Predicting Reaction Outcomes: Machine learning algorithms can be trained on vast datasets of chemical reactions to predict the most likely products of a given set of reactants and conditions. neurips.ccnips.ccarocjournal.comrsc.org This can significantly reduce the number of experiments needed to develop and optimize synthetic routes for this compound.
Designing Novel Materials: AI can predict the properties of yet-to-be-synthesized molecules and materials. geeksforgeeks.org By inputting the structure of this compound, AI models could predict its potential as a component in advanced materials, such as polymers or metal-organic frameworks.
Predicting Supramolecular Assembly: The way molecules interact and self-assemble is crucial for their function in materials and biological systems. nih.gov AI and computational tools can predict how molecules like this compound will form larger structures, which is key to designing materials with specific properties. nih.govmdpi.comnih.gov
Exploration of this compound in Emerging Fields of Chemical Science
The unique combination of a pyridine ring, a secondary amine, and alkyl substituents in this compound makes it a promising candidate for exploration in several emerging areas of chemical science.
Advanced Materials Chemistry: The pyridine nitrogen and the secondary amine can act as coordination sites for metal ions, making this molecule a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, catalysis, and sensing.
Self-Healing Materials: Pyridine-containing polymers have been shown to exhibit self-healing properties through metal-ligand interactions. mdpi.comnih.govresearchgate.netnih.govplaschina.com.cn Incorporating this compound into a polymer backbone could lead to new self-healing materials where the reversible coordination of metal ions to the pyridine and amine groups facilitates the repair of mechanical damage. mdpi.comnih.gov
Non-Linear Optics (NLO): Organic molecules with electron-donating and electron-accepting groups can exhibit significant NLO properties, which are useful in photonics and optical communications. nih.gov The aminopyridine core of this compound constitutes a donor-π-acceptor system, and its NLO properties could be investigated and potentially enhanced through further chemical modification. rsc.orgrsc.orgresearchgate.netnasc.ac.in
Table 3: Potential Applications in Emerging Fields
| Emerging Field | Potential Role of this compound | Key Structural Features |
| Advanced Materials | Building block for coordination polymers and MOFs. | Pyridine and amine nitrogen atoms as metal coordination sites. |
| Self-Healing Materials | Monomer for self-healing polymers based on metallosupramolecular interactions. mdpi.comnih.gov | Reversible metal-ligand bonding with the aminopyridine moiety. |
| Non-Linear Optics | Core structure for NLO chromophores. rsc.orgrsc.org | Intramolecular charge transfer characteristics of the aminopyridine system. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-methyl-N-(pentan-2-yl)pyridin-3-amine, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves C–N coupling reactions using copper(I) catalysts. A reported method employs copper(I) bromide, cesium carbonate, and cyclopropanamine in dimethyl sulfoxide at 35°C for 48 hours, yielding the product after chromatographic purification (17.9% yield) . Optimization strategies include:
- Testing alternative solvents (e.g., DMF vs. DMSO) to improve solubility.
- Varying reaction temperatures (35–80°C) to balance reaction rate and catalyst stability.
- Using LC-MS or TLC to monitor intermediate formation and adjust stoichiometry .
Q. What analytical techniques are essential for characterizing this compound?
- Answer: Key techniques include:
- 1H/13C NMR for verifying substituent connectivity and regiochemistry (e.g., pyridine ring protons at δ 8.87 ppm) .
- HRMS to confirm molecular weight (e.g., [M+H]+ at m/z 215) .
- Melting point analysis (e.g., 104–107°C) to assess purity .
- IR spectroscopy for detecting functional groups (e.g., N–H stretches near 3298 cm⁻¹) .
Q. How can structural ambiguities in pyridine derivatives be resolved using crystallographic data?
- Answer: Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, analogous compounds like 4-methyl-N-(3-methylphenyl)pyridin-2-amine were structurally validated using this method, revealing bond angles and torsion angles critical for reactivity studies .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the design of novel derivatives?
- Answer: Quantum chemical calculations (e.g., density functional theory) predict transition states and energetics for C–N coupling steps. Institutions like ICReDD integrate these with machine learning to screen catalysts (e.g., Cu(I) vs. Pd(0)) and optimize conditions, reducing development time by 40% . For instance, reaction path simulations for Ugi chemistry identified optimal solvent/base combinations, validated experimentally .
Q. What strategies address low yields in copper-catalyzed C–N coupling reactions for this compound?
- Answer: Systematic optimization includes:
- Ligand screening (e.g., 1,10-phenanthroline vs. DMEDA) to stabilize Cu(I) intermediates .
- Microwave-assisted synthesis to accelerate reaction kinetics.
- DoE (Design of Experiments) to analyze interactions between temperature, catalyst loading, and solvent polarity .
Q. How can researchers resolve contradictory NMR data in pyridine-based amines?
- Answer: Contradictions arise from dynamic effects or impurities. Solutions include:
- Variable-temperature NMR to assess rotational barriers (e.g., hindered rotation in N-alkyl groups) .
- 2D NMR (HSQC/HMBC) to confirm proton-carbon correlations .
- DFT calculations (e.g., B3LYP/6-31G*) to predict chemical shifts for comparison .
Q. What methodologies identify synthetic impurities in this compound?
- Answer: Impurity profiling combines:
- HPLC-PDA/ELSD for separation and quantification .
- HRMS/MS to analyze fragmentation patterns (e.g., imatinib impurities were characterized via m/z 506 → 394 transitions) .
- Preparative isolation followed by NOESY to distinguish regioisomers .
Q. How do heterocyclic ring modifications impact the compound’s reactivity?
- Answer: Substituents like methylsulfanyl groups (e.g., in N’-[3-(methylsulfanyl)phenyl] derivatives) alter electron density, affecting nucleophilic aromatic substitution rates. Comparative studies using Hammett plots can quantify electronic effects .
Methodological Resources
- Data-Driven Optimization: Machine learning platforms (e.g., LabMate.AI ) integrate experimental and computational data to recommend reaction conditions .
- Safety Protocols: Consult safety data sheets (SDS) for handling amines, including proper ventilation and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
